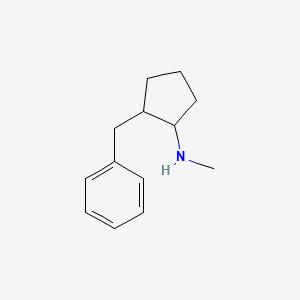

2-benzyl-N-methylcyclopentan-1-amine

概要

説明

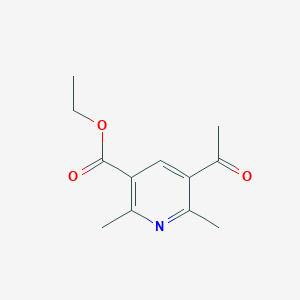

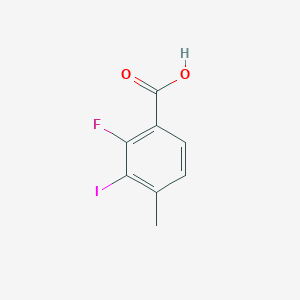

2-benzyl-N-methylcyclopentan-1-amine is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 g/mol .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One such method involves the amination (arylation) of aromatic aldehydes under mild conditions to produce a variety of arylmethylamines . Another method involves the N-alkylation of amines with alcohols using a Mn (I) pincer catalyst . The reaction offers low catalyst loadings and mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can provide information about the presence of primary and secondary amines . Additionally, 1H NMR spectra can be used to determine the structure of the amine .Chemical Reactions Analysis

Amines, including this compound, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Furthermore, amines can undergo various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be determined using various techniques. For instance, the infrared spectra of amines show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectra of amines show the hydrogens attached to an amine at 0.5-5.0 ppm .科学的研究の応用

Asymmetric Synthesis and Catalysis

A study described the asymmetric synthesis of functionalized cyclopentanones through a multicatalytic process involving a secondary amine catalyzed Michael addition followed by an N-heterocyclic carbene catalyzed intramolecular crossed benzoin reaction. This method highlights the utility of secondary amines in facilitating enantioselective synthesis, suggesting a potential application of "2-benzyl-N-methylcyclopentan-1-amine" in similar asymmetric synthesis processes (Lathrop & Rovis, 2009).

Enzyme Catalysis

Another study explored the resolution of chiral acyl donors catalyzed by Candida antarctica lipase B using benzyl amine as a nucleophile. The use of benzyl amine increased the enantiomeric ratio significantly, demonstrating its effectiveness in enzymatic resolution processes. This suggests that derivatives like "this compound" could have applications in enzymatic catalysis for producing enantiomerically pure compounds (García-Urdiales et al., 2009).

Palladium-Catalyzed Amination

A study on amination reactions of aryl halides mediated by palladium/imidazolium salt systems highlighted the role of nitrogen-containing substrates. The effectiveness of the system with various nitrogen-containing reagents points to the potential of "this compound" in palladium-catalyzed cross-coupling reactions to synthesize N-aryl-substituted compounds (Grasa et al., 2001).

Nanoparticle Synthesis

The synthesis of gold nanoparticles using aromatic amines, which act as both reductants and capping agents, showcases the importance of amines in nanomaterial synthesis. Amines like "this compound" could be explored for similar applications in creating metal nanoparticles with specific properties (Subramaniam et al., 2005).

Drug Development

A study on the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles highlights the transformation of a primary amine function to improve drug properties. This underscores the potential of modifying compounds like "this compound" for the development of novel therapeutic agents with enhanced solubility and bioavailability (Bradshaw et al., 2002).

Safety and Hazards

The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to use only in a well-ventilated area and to avoid release to the environment .

将来の方向性

While specific future directions for 2-benzyl-N-methylcyclopentan-1-amine are not mentioned in the search results, research into the synthesis and properties of amines is ongoing. For instance, recent studies have explored the synthesis of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines , and the presence and role of 2-phenethylamines in medicinal chemistry .

作用機序

Target of Action

Benzylamines, a class of compounds to which this molecule belongs, are known to interact with various biological targets .

Mode of Action

Benzylamines are known to undergo various chemical reactions, including n-alkylation with alcohols and c-n coupling with aliphatic halides . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Related compounds such as n-benzyl-n-methyldecan-1-amine, derived from garlic, have been shown to alleviate atopic dermatitis-like skin lesions in mice, suggesting a potential role in inflammatory pathways .

Pharmacokinetics

The compound has a molecular weight of 189, which is within the range generally favorable for oral bioavailability .

Result of Action

Related compounds have been shown to have anti-inflammatory effects , suggesting that 2-benzyl-N-methylcyclopentan-1-amine may have similar properties.

特性

IUPAC Name |

2-benzyl-N-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-13-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZXFGOAOGHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)

![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)